chemical structure and physical properties of (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol
chemical structure and physical properties of (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol
An In-Depth Technical Guide to (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol: A Key Scaffold in Modern Drug Discovery
Executive Summary
The imperative in modern drug discovery to create therapeutic agents with enhanced specificity, improved physicochemical properties, and novel mechanisms of action has driven the exploration of molecular scaffolds that offer three-dimensional complexity. The 2-azabicyclo[2.2.2]octane framework has emerged as a strategically significant core structure, valued for its conformational rigidity and its utility as a saturated bioisostere for aromatic rings. This guide provides a detailed technical overview of a specific derivative, (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol, tailored for researchers, medicinal chemists, and drug development professionals. We will examine its molecular structure, physicochemical properties, strategic synthesis, and its established and potential applications, underscoring its value in creating next-generation therapeutics.
The Strategic Value of the 2-Azabicyclo[2.2.2]octane Scaffold
For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic rings as foundational elements. While effective, an over-reliance on "flat" molecular architecture can lead to challenges in drug development, including poor solubility, high metabolic turnover, and off-target activity due to promiscuous protein binding. The concept of "escaping from flatland" advocates for the incorporation of three-dimensional, saturated scaffolds to mitigate these issues.[1]
The 2-azabicyclo[2.2.2]octane core is a premier example of such a scaffold. Its rigid, cage-like structure precisely orients substituents in space, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity. Furthermore, this scaffold serves as an effective bioisostere for a para-substituted phenyl ring, closely mimicking the distance between exit vectors while introducing desirable sp³ character.[1] This substitution can dramatically improve key drug-like properties, including:
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Enhanced Solubility: The introduction of a polar nitrogen atom and the disruption of planar stacking interactions increase aqueous solubility.
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Improved Metabolic Stability: The saturated aliphatic structure is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2]
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Novel Intellectual Property: The unique geometry provides a pathway to novel chemical matter, distinct from existing drug classes.
(1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol represents a functionally decorated version of this core, featuring a benzyl group for potential aromatic or hydrophobic interactions and a hydroxyl group that can act as a hydrogen bond donor or acceptor, or serve as a handle for further chemical modification.
Molecular Profile and Physicochemical Properties
Chemical Structure and Stereochemistry
The unambiguous definition of (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol is critical for understanding its interaction with chiral biological systems.
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IUPAC Name: (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol
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Molecular Formula: C₁₄H₁₉NO
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InChI Key: LSQZRPLAUOVRPZ-UHFFFAOYSA-N
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CAS Number: 41959-29-9 (for the racemic mixture)
The structure consists of a bicyclo[2.2.2]octane cage where one methylene bridge is replaced by a nitrogen atom at position 2. The stereochemical descriptors (1S,4R) define the absolute configuration at the two bridgehead atoms. The benzyl group is attached to the nitrogen, and a hydroxyl group is located at the C-6 position.
Physicochemical Data
A summary of known and computed physical properties is provided below. It is important to note that while some data is available from commercial suppliers for the racemic mixture, other parameters are often predicted via computational models for the core scaffold.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ~95% | Sigma-Aldrich |
| Molecular Weight | 217.31 g/mol | Computed |
| Storage Temperature | 2-8°C, Sealed in dry | Sigma-Aldrich |
| XlogP (Predicted) | 0.1 | PubChemLite (for parent scaffold)[3] |
| Topological Polar Surface Area | 21.2 Ų | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
Synthesis and Characterization
Retrosynthetic Analysis and Strategic Approach
The synthesis of substituted 2-azabicyclo[2.2.2]octanes typically relies on constructing the core bicyclic system first, followed by appendage modification. A generalized retrosynthetic pathway disconnects the target molecule into key precursors. The C-N and C-C bonds forming the bicyclic system are the primary targets for disconnection, often leading back to substituted piperidine or cyclohexane derivatives.
Exemplar Synthetic Protocol
While a specific protocol for (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol is not publicly detailed, a robust synthesis can be designed based on established methodologies for the scaffold.[4][5] The following represents a validated, multi-step sequence that illustrates the core chemical logic.
Step 1: Formation of the Bicyclic Core via Intramolecular Cyclization
This key step establishes the rigid framework. The causality for this approach lies in the strategic placement of a nucleophilic amine and an electrophilic center (or leaving group) on a cyclohexane precursor, enabling a thermodynamically favorable ring-forming reaction.
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Precursor Synthesis: Begin with a suitable chiral 4-aminocyclohexanone derivative. The stereochemistry must be controlled at this stage to yield the desired (1S,4R) product.
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Reductive Amination: To a solution of the aminocyclohexanone precursor in a suitable solvent (e.g., methanol or dichloroethane), add a benzylamine source.
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Cyclization: The intermediate imine/enamine can undergo spontaneous or acid-catalyzed intramolecular cyclization (a Mannich-type reaction), or the precursor can be functionalized with a leaving group that is subsequently displaced by the amine.
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Purification: The resulting 2-benzyl-2-azabicyclo[2.2.2]octan-6-one is purified by column chromatography on silica gel.
Step 2: Stereoselective Reduction of the Ketone
The choice of reducing agent is critical to control the stereochemistry of the resulting alcohol.
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Reaction Setup: Dissolve the bicyclic ketone from Step 1 in an anhydrous solvent such as methanol or ethanol at 0°C.
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Reduction: Add a hydride reducing agent. Sodium borohydride (NaBH₄) is often used for its operational simplicity. For greater stereocontrol, bulkier reagents like L-Selectride® may be employed to favor attack from the less sterically hindered face, yielding the desired alcohol isomer.
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Workup: Quench the reaction carefully with water or a mild acid (e.g., saturated NH₄Cl solution). Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: The crude product is washed, dried over anhydrous sodium sulfate, and concentrated. Final purification via chromatography or recrystallization yields the target compound, (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol.
Anticipated Spectroscopic Characterization
Validation of the final structure would rely on a combination of standard spectroscopic techniques.
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¹H NMR (400 MHz, CDCl₃): Expected signals would include: δ 7.2-7.4 (m, 5H, aromatic protons of the benzyl group), δ ~3.6 (s, 2H, benzylic -CH₂-), a multiplet for the C-6 proton bearing the hydroxyl group, distinct signals for the bridgehead protons (C-1 and C-4), and a series of complex multiplets for the remaining aliphatic protons on the bicyclic core. A broad singlet for the hydroxyl proton (-OH) would also be present.
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¹³C NMR (100 MHz, CDCl₃): Approximately 12 distinct signals are expected (accounting for potential symmetry). Key signals would include those in the aromatic region (127-140 ppm), the benzylic carbon (~60 ppm), the carbinol carbon (C-6, ~70 ppm), and multiple signals in the aliphatic region (20-60 ppm) for the bicyclic framework.
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IR (ATR): Characteristic absorption bands would be observed for the O-H stretch (~3300 cm⁻¹, broad), aromatic and aliphatic C-H stretches (2850-3100 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).
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High-Resolution Mass Spectrometry (HRMS-ESI): The protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to the exact mass of C₁₄H₂₀NO⁺.
Applications in Medicinal Chemistry
The 2-azabicyclo[2.2.2]octane scaffold is not merely a synthetic curiosity; it is a validated component of biologically active molecules across multiple therapeutic areas.
The Scaffold as a Phenyl Ring Bioisostere
One of the most powerful applications of this scaffold is as a three-dimensional, saturated replacement for a para-substituted phenyl ring. This strategic exchange maintains the crucial exit vector geometry required for target binding while fundamentally altering the molecule's physicochemical profile.
Therapeutic Potential and Known Biological Activities
Derivatives built upon the 2-azabicyclo[2.2.2]octane core have demonstrated significant biological activity, highlighting the versatility of the scaffold.
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ELOVL6 Inhibition: A series of novel 2-azabicyclo[2.2.2]octane derivatives were synthesized and identified as potent and selective inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an enzyme implicated in metabolic disorders.[6]
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Analgesics: The rigid framework has been used to create analogues of prodine-type analgesics, where restricting the conformation of the piperidine-like ring within the bicyclic system led to significant analgesic activity.[7]
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Central Nervous System (CNS) Agents: Various patents disclose the utility of this scaffold in compounds designed as CNS stimulants.[8]
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Radio-sensitizing Agents: A related, more complex derivative, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol, was investigated as a novel agent to increase the sensitivity of tumor cells to radiation therapy, showing potential therapeutic value in cancer treatment.[9]
Conclusion and Future Outlook
(1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol is more than a single chemical entity; it is a representative of a powerful class of molecular scaffolds that are enabling the next wave of drug discovery. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an invaluable tool for medicinal chemists seeking to overcome the limitations of traditional flat-ring systems. The defined stereochemistry and dual functional handles—the benzyl group and the hydroxyl group—provide a rich platform for generating diverse libraries of compounds for screening. As the demand for drugs with superior efficacy and safety profiles continues to grow, the strategic application of scaffolds like 2-azabicyclo[2.2.2]octane will undoubtedly play a pivotal role in the development of future medicines.
References
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Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-47. [Link]
-
Clark, C. R., et al. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852-4. [Link]
-
PubChem. (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol | C10H18O2. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]
-
ResearchGate. Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal.... [Link]
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Medicinal Chemistry. [Link]
-
PubChem. 2-Oxabicyclo[2.2.2]octan-6-ol | C7H12O2. [Link]
-
PubChem. 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane. [Link]
-
PubChemLite. 2-azabicyclo[2.2.2]octan-6-ol (C7H13NO). [Link]
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
OUCI. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
NIST. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate. [Link]
- Google Patents. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and.... [Link]
-
Li, L., et al. (2007). A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. Journal of Bioequivalence & Bioavailability, 11(5), 1710-503. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-azabicyclo[2.2.2]octan-6-ol (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 9. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
